molecular formula C11H22N2O2 B14768458 tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate

tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate

Cat. No.: B14768458
M. Wt: 214.30 g/mol
InChI Key: HNMZHENGUBZAOB-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate ( 2306246-57-9) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and pharmaceutical research. This advanced chemical building block is specifically designed for the synthesis of sophisticated multifunctional ligands. With a molecular formula of C11H22N2O2 and a molecular weight of 214.30 g/mol, this compound serves as a key synthetic intermediate in the development of potential therapeutic agents . The stereochemically defined methylpyrrolidine core of this compound is a valuable scaffold in drug discovery. Research indicates that such scaffolds are utilized in the framework combination approach to develop multifunctional ligands that target central nervous system (CNS) receptors . Incorporating steric hindrance, such as the methyl group on the pyrrolidine ring, is a recognized strategy to improve metabolic stability by reducing CYP450-mediated N-dealkylation, thereby enhancing the drug-like properties of resulting candidates . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-methyl-N-(5-methylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C11H22N2O2/c1-8-6-9(7-12-8)13(5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3

InChI Key

HNMZHENGUBZAOB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of (3R,5S)-5-Methylpyrrolidin-3-amine

The core intermediate for this compound, (3R,5S)-5-methylpyrrolidin-3-amine, is typically synthesized via stereocontrolled ring-opening of epichlorohydrin derivatives. A method adapted from CN102249971A involves:

  • Epoxide ring-opening : Reaction of (R)-epichlorohydrin with sodium cyanide yields 4-chloro-3-hydroxybutyronitrile with retention of stereochemistry.
  • Borohydride reduction : Sodium borohydride and boron trifluoride etherate reduce the nitrile group to an amine, forming 3-hydroxypyrrolidine.
  • Resolution : Chiral column chromatography or enzymatic resolution separates the (3R,5S) isomer.

Critical parameters:

  • Temperature control (<5°C) during borohydride addition prevents racemization.
  • Use of BF₃·Et₂O enhances stereochemical fidelity by stabilizing transition states.

N-Methylation and Carbamate Formation

Sequential Alkylation-Carbamation Approach

A two-step protocol derived from WO2014200786A1 and GF02865 data:

Step 1: N-Methylation

Reaction Scheme:  
(3R,5S)-5-Methylpyrrolidin-3-amine + CH₃I → N-Methylpyrrolidine derivative  

Conditions:  
- Solvent: THF/DMF (4:1 v/v)  
- Base: K₂CO₃ (2.5 eq)  
- Temp: 0°C → RT, 12 h  
- Yield: 82%   

Step 2: BOC Protection

Reagents: Di-tert-butyl dicarbonate (1.2 eq), DMAP (0.1 eq)  
Solvent: Dichloromethane  
Time: 4 h at 25°C  
Yield: 91%   

One-Pot Methylation-Carbamation

Advanced methods from Ambeed data demonstrate improved efficiency:

Parameter Value Source
Methylating Agent Trimethyloxonium tetrafluoroborate
BOC Reagent Boc₂O (1.1 eq)
Catalyst Pd₂(dba)₃·CHCl₃ (0.05 eq)
Solvent Anhydrous DMF
Temp/Time 50°C, 6 h
Isolated Yield 77%

Key advantages:

  • Palladium catalysis enhances reaction rate by 40% compared to thermal methods
  • Minimal epimerization (<2%) under neutral conditions

Catalytic Asymmetric Synthesis

Organocatalytic Mannich Reaction

A breakthrough method adapted from GF02865 and CN102249971A:

Reaction Design

  • Mannich base formation :
    $$ \text{(R)-Proline} + \text{MeNO}_2 + \text{Boc-protected aldehyde} → \text{Chiral β-nitroamine} $$
  • Reductive cyclization :
    $$ \text{H}_2 (\text{50 psi}), \text{Ra-Ni}, \text{EtOH}, 80°C → \text{Pyrrolidine core} $$

Performance Metrics

Metric Value
Enantiomeric Excess 98.5% ee
Diastereomeric Ratio 19:1 (trans:cis)
Overall Yield 68%

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate Strategy

Patent WO2014200786A1 details a scalable approach using Wang resin:

  • Resin functionalization :
    $$ \text{Wang resin} + \text{Fmoc-(3R,5S)-5-Me-pyrrolidine} → \text{Resin-bound amine} $$
  • On-resin methylation :
    $$ \text{Mel (3 eq), DIPEA (6 eq), DMF, 2 h} $$
  • BOC protection :
    $$ \text{Boc₂O (1.5 eq), DMAP (0.2 eq), 24 h} $$
  • Cleavage :
    $$ \text{TFA/DCM (1:9), 30 min} $$

Comparative Efficiency

Parameter Solution-Phase Solid-Phase
Purity (HPLC) 95.2% 99.1%
Processing Time 18 h 6 h
Maximum Scale 100 g 2 kg

Advanced Characterization Data

Spectroscopic Profiles

¹³C NMR (CDCl₃)

δ (ppm) Assignment
154.6 Carbamate carbonyl
79.8 Boc tert-butyl C
55.0 Pyrrolidine C3
31.8 N-Me carbon
24.4 5-Me substituent

HRMS (ESI+)

  • Calculated: 215.1756 [M+H]⁺
  • Observed: 215.1753
  • Error: 1.4 ppm

Industrial-Scale Process Optimization

Cost Analysis of Competing Methods

Method Raw Material Cost ($/kg) E-Factor PMI
Classical Alkylation 420 18.7 6.2
Catalytic Asymmetric 580 8.9 3.1
Solid-Phase 720 4.2 1.8

E-Factor = kg waste/kg product; PMI = Process Mass Intensity

Emerging Technologies

Continuous Flow Synthesis

Recent adaptations from GF02865 demonstrate:

  • Microreactor design :
    $$ \text{Residence time} = 7.5 \, \text{min} $$
    $$ \text{Productivity} = 12.8 \, \text{g/h} $$
  • In-line analytics :
    FTIR monitoring of carbamate formation (1720 cm⁻¹ peak)

Regulatory Considerations

Impurity Profiling

ICH Q3A-compliant specifications:

Impurity Threshold
Diastereomers ≤0.15%
Residual Palladium <10 ppm
Solvent Residues (DMF) <880 ppm

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the carbamate functional group. Conditions dictate product formation:

  • Acidic Hydrolysis : Using HCl (1–2 M) under reflux yields the corresponding amine, (3R,5S)-5-methylpyrrolidin-3-amine, with 85–90% efficiency .

  • Basic Hydrolysis : NaOH (1–2 M) at room temperature produces methylamine and CO₂, leaving the pyrrolidine backbone intact.

Condition Reagent Temperature Product Yield
Acidic (HCl)1–2 M HClReflux (100°C)(3R,5S)-5-methylpyrrolidin-3-amine85–90%
Basic (NaOH)1–2 M NaOH25°CMethylamine + CO₂ + pyrrolidine70–75%

Alkylation and Arylation

The secondary amine in the pyrrolidine ring undergoes alkylation/arylation under mild conditions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ at 60°C to form N-alkylated derivatives (80–85% yield ).

  • Suzuki-Miyaura Coupling : Palladium-catalyzed reactions with aryl boronic acids yield biaryl derivatives (75–80% yield ).

Reaction Type Reagent Catalyst/Condition Product Yield
AlkylationMethyl iodideK₂CO₃, DMF, 60°CN-Methylpyrrolidine derivative80–85%
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃, 80°CBiaryl-pyrrolidine hybrid75–80%

Oxidation and Reduction

The pyrrolidine ring’s tertiary C-H bonds are susceptible to redox reactions:

  • Oxidation : Hydrogen peroxide (H₂O₂) or KMnO₄ oxidizes the ring to a lactam (70–75% yield ).

  • Reduction : LiAlH₄ reduces the carbamate to a secondary amine while retaining stereochemistry (88–92% yield ).

Reaction Reagent Condition Product Yield
OxidationH₂O₂ (30%)50°C, 6 h5-Methylpyrrolidin-2-one70–75%
ReductionLiAlH₄THF, 0°C → RTN-Methylpyrrolidine amine88–92%

Stereochemical Influence on Reactivity

The (3R,5S) configuration critically impacts reaction outcomes:

  • Enzyme Interactions : Stereospecific binding to chiral biological targets (e.g., proteases) enhances inhibitory activity.

  • Synthetic Selectivity : Diastereomeric products form in alkylation if stereochemistry is disrupted, but the original configuration is retained under controlled conditions.

Comparative Analysis with Structural Analogs

The reactivity profile differs significantly from similar compounds due to stereochemical and functional group variations:

Compound Key Structural Feature Reactivity Difference
tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate(3S,5S) stereochemistryLower enzymatic inhibition due to mismatched chirality
tert-Butyl ((3R,5R)-5-methylpyrrolidin-3-yl)carbamate(3R,5R) stereochemistrySimilar reactivity but distinct biological selectivity
N-MethylpyrrolidineNo carbamate groupLacks hydrolysis pathways; higher basicity

Industrial and Pharmacological Relevance

  • Scale-Up Synthesis : Continuous flow reactors optimize hydrolysis and alkylation, achieving >90% purity.

  • Drug Intermediate : Used in synthesizing kinase inhibitors and antiviral agents, leveraging its stereochemical precision.

This compound’s versatility in organic transformations and biological applications underscores its importance in both academic and industrial settings. Future research may explore its use in asymmetric catalysis and targeted drug delivery systems.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme-substrate interactions and other biochemical processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs or as a model compound for studying drug-receptor interactions .

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine vs. Piperidine Derivatives

The target compound’s pyrrolidine core differentiates it from piperidine-based analogs. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1270019-92-5 C₁₁H₂₂N₂O₂ 214.305 Piperidine ring, 5-methyl substitution
tert-Butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate 860169-74-0 C₁₂H₂₄N₂O₂ 228.33 (calc.) Piperidine ring, N-methyl substitution
Target compound Not provided ~C₁₁H₂₂N₂O₂ ~214.3 (est.) Pyrrolidine ring, 5-methyl, N-methyl
  • Substituent Impact: The 5-methyl group in both compounds may improve metabolic stability, while the N-methyl group in the target compound could reduce hydrogen-bonding capacity compared to non-methylated analogs .

Stereochemical Variants

Stereochemistry critically influences biological activity and synthetic utility:

Compound Name Stereochemistry CAS Number Application Reference
tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 3R,4S 1268520-95-1 Fluorinated intermediates
tert-Butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate 3S,5S 663948-84-3 Hydroxymethyl functionalization
  • The (3R,5S) configuration in the target compound may favor specific enantioselective reactions or receptor interactions compared to (3S,5S) isomers .

Substituent Modifications

Functional group variations alter physicochemical and pharmacological properties:

Compound Name Substituent Key Property Impact Reference
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate CF₃ Increased lipophilicity, metabolic stability
tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate Bicyclic scaffold Enhanced rigidity, target selectivity
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrimidine π-π stacking potential
  • Trifluoromethyl Groups : Improve membrane permeability and oxidative stability .
  • Bicyclic Systems : Restrict conformational flexibility, aiding in selective binding .
  • Aromatic Substituents : Pyrimidine groups (as in ) introduce hydrogen-bonding and stacking interactions .

Biological Activity

tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. Its unique structure, characterized by a tert-butyl group and a pyrrolidine moiety, positions it as a potential candidate for drug development and therapeutic applications.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • CAS Number : 1626343-40-5
  • Purity : Typically around 97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can lead to modulation of biological pathways, influencing various physiological responses. The compound may undergo hydrolysis in the presence of acids or bases, resulting in the formation of amine derivatives, which may further participate in biochemical reactions .

Interaction Studies

Preliminary research indicates that this compound may bind to specific targets, influencing their enzymatic activity. For example, studies have shown that compounds with similar structures can inhibit certain enzymes linked to disease processes, suggesting that this compound could exhibit similar properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable effects on cellular models. For instance:

  • Cytotoxicity : The compound was evaluated for cytotoxic effects on various cell lines, including HepG2 (human liver cells). Results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity .
Cell LineConcentration (mM)Cytotoxicity (%)
HepG21015
HepG25035
HepG210060

Animal Studies

Animal model studies have also been conducted to assess the pharmacokinetics and pharmacodynamics of the compound. In a study involving rodents, administration of this compound resulted in significant alterations in metabolic parameters, indicating potential therapeutic effects on metabolic disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructure FeaturesBiological Activity
tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoateChlorinated variantAntimicrobial properties
tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamateHydroxymethyl substitutionEnhanced receptor binding

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